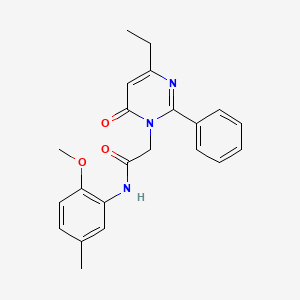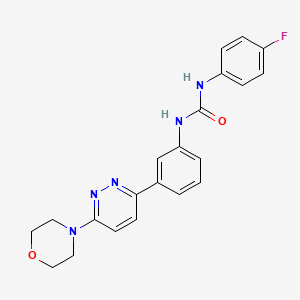![molecular formula C24H21ClN2O4S B14964211 5-Chloro-N-[4-[4-(2,4-dimethylphenyl)-2-oxazolyl]phenyl]-2-methoxybenzenesulfonamide CAS No. 951624-16-1](/img/structure/B14964211.png)
5-Chloro-N-[4-[4-(2,4-dimethylphenyl)-2-oxazolyl]phenyl]-2-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-CHLORO-N-{4-[4-(2,4-DIMETHYLPHENYL)-1,3-OXAZOL-2-YL]PHENYL}-2-METHOXYBENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a sulfonamide group, an oxazole ring, and various substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-{4-[4-(2,4-DIMETHYLPHENYL)-1,3-OXAZOL-2-YL]PHENYL}-2-METHOXYBENZENE-1-SULFONAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonamide Group: This step involves the reaction of an amine with a sulfonyl chloride in the presence of a base.
Substitution Reactions: Various substituents, such as the chloro and methoxy groups, are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the oxazole ring or the sulfonamide group, potentially leading to ring opening or amine formation.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of aldehydes or acids, while substitution of the chloro group can yield various amine or thiol derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. This makes it a valuable compound for drug discovery and development.
Medicine
In medicine, the compound or its derivatives could be explored for their potential therapeutic effects. For example, sulfonamide groups are known for their antibacterial properties, which could be leveraged in the development of new antibiotics.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mecanismo De Acción
The mechanism of action of 5-CHLORO-N-{4-[4-(2,4-DIMETHYLPHENYL)-1,3-OXAZOL-2-YL]PHENYL}-2-METHOXYBENZENE-1-SULFONAMIDE depends on its specific application. For example, in a biological context, the compound may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The sulfonamide group, in particular, is known to inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for folic acid synthesis in bacteria.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2,4-dimethoxyaniline: This compound shares the chloro and methoxy substituents but lacks the oxazole ring and sulfonamide group.
4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenylsulfonamide: This compound has a similar sulfonamide group but differs in the structure of the aromatic rings and the presence of an amide linkage.
Uniqueness
The uniqueness of 5-CHLORO-N-{4-[4-(2,4-DIMETHYLPHENYL)-1,3-OXAZOL-2-YL]PHENYL}-2-METHOXYBENZENE-1-SULFONAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
951624-16-1 |
|---|---|
Fórmula molecular |
C24H21ClN2O4S |
Peso molecular |
469.0 g/mol |
Nombre IUPAC |
5-chloro-N-[4-[4-(2,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl]-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C24H21ClN2O4S/c1-15-4-10-20(16(2)12-15)21-14-31-24(26-21)17-5-8-19(9-6-17)27-32(28,29)23-13-18(25)7-11-22(23)30-3/h4-14,27H,1-3H3 |
Clave InChI |
HDHZBLIDSOWWAO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C2=COC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)Cl)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B14964137.png)
![5-(5-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)-N,N-diethylpyridin-2-amine](/img/structure/B14964148.png)


![N-(3-acetylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B14964163.png)
![1',5'-Diphenyl-6A,7,8,9,10,11-hexahydro-5H-spiro[azepino[1,2-A]quinoline-6,3'-[1,5]diazinane]-2',4',6'-trione](/img/structure/B14964168.png)
![2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B14964169.png)
![7-(2,5-Dimethoxyphenyl)-3-[(2-methoxyphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14964172.png)
![N-(2,6-dimethylphenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B14964176.png)
![N-(2,3-dimethoxybenzyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B14964187.png)
![3-(3,4-Dimethoxyphenyl)-5-{[5-(3-fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B14964195.png)
![N-[4-(3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methoxyphenyl)-3-methylisoxazol-5-yl]acetamide](/img/structure/B14964197.png)
![3-[(3,4-Dimethoxyphenyl)carbamoyl]-7-(4-methoxyphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14964203.png)
![3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B14964226.png)
